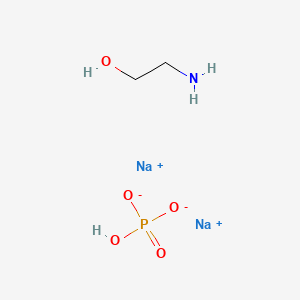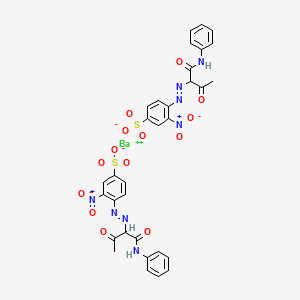
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
For industrial production, the synthesis of benzamide derivatives often involves a two-step process. The first step is the preparation of an intermediate compound, such as N-(4-carbamoylphenyl)-4-nitrobenzamide, followed by its reduction to form the desired benzamide . This method is optimized for high yield and cost-effectiveness, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen or add hydrogen to the molecule.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pigments and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar benzamide compounds like cinitapride act as agonists at 5-HT1 and 5-HT4 receptors and antagonists at 5-HT2 receptors . This interaction modulates gastrointestinal motility and provides antiemetic effects. The exact molecular targets and pathways for this compound may vary depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinitapride: A benzamide with gastroprokinetic and antiemetic properties.
Amisulpride: A benzamide derivative used as an antipsychotic agent.
Benzamidine: Used to treat painful and inflammatory conditions of the oral cavity.
Uniqueness
4-Amino-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
63639-53-2 |
|---|---|
Molekularformel |
C19H24ClN3O |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
4-amino-N-(1-benzylpiperidin-1-ium-4-yl)benzamide;chloride |
InChI |
InChI=1S/C19H23N3O.ClH/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15;/h1-9,18H,10-14,20H2,(H,21,23);1H |
InChI-Schlüssel |
LEQDMVKIIGZDKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[NH+](CCC1NC(=O)C2=CC=C(C=C2)N)CC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)




![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)








